molecular formula C12H17N3OS B10875855 2-(3-methylbutanoyl)-N-phenylhydrazinecarbothioamide

2-(3-methylbutanoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B10875855
M. Wt: 251.35 g/mol
InChI Key: AGJJQOIPAXVVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylbutanoyl)-N-phenylhydrazinecarbothioamide: methyl 2-hydroxy-3-methylbutanoate , is a chemical compound with the following properties:

It appears as a colorless to pale yellow liquid with a pleasant floral, fruity, and rose-like fragrance. It is miscible with ethanol and most non-volatile oils but insoluble in water .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the reaction of 3-methylbutanoyl chloride with N-phenylhydrazinecarbothioamide . The reaction proceeds through nucleophilic substitution, resulting in the formation of the target compound .

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and hydrazinecarbothioamide.

    Esterification: Reacting with an alcohol can regenerate the ester.

    Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.

    Substitution: The phenylhydrazine moiety can participate in substitution reactions.

Common Reagents and Conditions::

    Hydrolysis: Acidic or basic conditions.

    Esterification: Alcohol (e.g., methanol) and acid catalyst.

    Reduction: Reducing agents (e.g., lithium aluminum hydride).

    Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products::
  • Hydrolysis: Carboxylic acid and hydrazinecarbothioamide.
  • Esterification: Regeneration of the ester.
  • Reduction: Corresponding alcohol.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Potential drug candidates due to its structural features.

    Biological Studies: Investigating its effects on cellular processes.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While no direct analogs are mentioned, further exploration could reveal related compounds with similar functional groups or reactivity.

Properties

Molecular Formula

C12H17N3OS

Molecular Weight

251.35 g/mol

IUPAC Name

1-(3-methylbutanoylamino)-3-phenylthiourea

InChI

InChI=1S/C12H17N3OS/c1-9(2)8-11(16)14-15-12(17)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16)(H2,13,15,17)

InChI Key

AGJJQOIPAXVVPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NNC(=S)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.